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molecular formula C6H7BrClNO B577676 4-Bromo-3-methoxypyridine hydrochloride CAS No. 1209335-53-4

4-Bromo-3-methoxypyridine hydrochloride

Cat. No. B577676
M. Wt: 224.482
InChI Key: RMMARTLPJIOTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940724B2

Procedure details

A mixture of 4-bromo-3-methoxypyridine hydrochloride (0.34 g, 1.5 mmol), 1,1′-bis(diphenylphosphino)ferrocene-palladium dichloride (0.13 g, 0.16 mmol), bis(pinacolato)diboron (0.47 g, 1.85 mmol), and potassium acetate (0.75 g, 7.7 mmol) in dry 1,4-dioxane (6.0 mL) was degassed by nitrogen. The mixture was heated to 90° C. After 19 h, the reaction was cooled to rt then filtered. After concentration, the residue was identified as 3-methoxypyridin-4-ylboronic acid that was used without purification.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[O:9][CH3:10].[B:11]1(B2OC(C)(C)C(C)(C)O2)[O:15]C(C)(C)C(C)(C)[O:12]1.C([O-])(=O)C.[K+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:10][O:9][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:3]=1[B:11]([OH:15])[OH:12] |f:0.1,3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
Cl.BrC1=C(C=NC=C1)OC
Name
Quantity
0.47 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium acetate
Quantity
0.75 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.13 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed by nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to rt
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
COC=1C=NC=CC1B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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